molecular formula C20H26N2O2 B2572045 N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide CAS No. 952995-71-0

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide

Cat. No. B2572045
M. Wt: 326.44
InChI Key: YNAKBFGYMUMQQO-UHFFFAOYSA-N
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Description

The compound appears to be an amide, which is a type of organic compound. Amides are characterized by the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom. In this case, the nitrogen atom is connected to a propyl chain (a three-carbon chain) on one side and a phenyl ring (a six-carbon ring) with a dimethylamino group (two methyl groups attached to an amino group) on the other side. The phenyl ring is also substituted with an ethoxy group (an ethyl group attached to an oxygen atom).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, the phenyl ring, and the various substituents mentioned above. These groups could potentially influence the compound’s reactivity and physical properties.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, amides in general can participate in a variety of reactions, including hydrolysis, reduction, and reactions with various nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of the polar amide group and the ethoxy group could impart some degree of solubility in polar solvents. However, without experimental data, these would only be rough predictions.


Scientific Research Applications

Gastrointestinal Prokinetic Activity

N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to metoclopramide, have been synthesized and examined for their pharmacological activities. One such compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, exhibited balanced gastrointestinal prokinetic and antiemetic activities, suggesting potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Histone Deacetylase Inhibition for Cancer Therapy

Novel N-acylhydrazone derivatives have been designed as potent histone deacetylase (HDAC) 6/8 dual inhibitors, based on the structure of trichostatin A. Compounds such as (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide demonstrated increased acetylation of α-tubulin and inhibited cell migration, indicating HDAC6 inhibition. This suggests a potential target for molecular therapies in cancer (Rodrigues et al., 2016).

Stimulatory Action on Colonic Motor Activity

Itopride hydrochloride, with a similar structural motif, has been investigated for its effects on colonic motor activity both in vitro and in vivo. Itopride stimulated contractile activity in the gastrointestinal tract from the stomach to the colon, demonstrating a stimulatory action on colonic peristalsis. This indicates potential use in treating functional bowel disorders such as functional constipation (Tsubouchi et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific information, it’s not possible to provide detailed safety and hazard information.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in a variety of fields, depending on the compound’s properties, including organic synthesis, materials science, or medicinal chemistry.


properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-24-19-10-6-5-9-18(19)20(23)21-15-7-8-16-11-13-17(14-12-16)22(2)3/h5-6,9-14H,4,7-8,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKBFGYMUMQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide

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